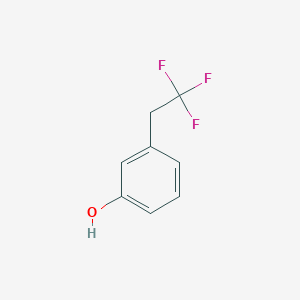

3-(2,2,2-Trifluoroethyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPKNPGWGKEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357107 | |

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161611-53-6 | |

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of 3-(2,2,2-Trifluoroethyl)phenol

Initiating Route Discovery

I'm now starting a thorough search for synthetic routes to obtain 3-(2,2,2-trifluoroethyl)phenol. I'm prioritizing methods with detailed experimental protocols and clear mechanistic insights. The goal is to collect a diverse set of options for evaluation.

Analyzing Synthetic Strategies

I am now identifying the most cited synthetic strategies for this compound, paying close attention to the details of each step. The goal is to evaluate the practicality of each method, taking into account the reaction conditions, yields, and purification steps. I'm also digging into the chemical rationale and potential side reactions. I'm focusing on the reasons behind reagent and reaction conditions.

Planning Application Note Structure

I'm now outlining the application note's structure. It will begin with an introduction to the significance of this compound. I plan to present a comparative overview of different synthetic approaches. Afterward, I will detail a step-by-step protocol for the most practical method. I'm focusing on providing reagent specifications, equipment setup, reaction details, workup, and purification procedures.

Application Note: A Validated Two-Step Synthesis of 3-(2,2,2-Trifluoroethyl)phenol for Pharmaceutical Research

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 3-(2,2,2-Trifluoroethyl)phenol, a key building block in the development of advanced pharmaceutical agents. The trifluoroethyl moiety is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The described synthesis begins with the nucleophilic trifluoromethylation of 3-hydroxyacetophenone using the Ruppert-Prakash reagent, followed by the reductive deoxygenation of the resulting trifluoromethyl carbinol intermediate. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations necessary for successful and safe execution.

Introduction: The Strategic Importance of the Trifluoroethyl Group

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The 2,2,2-trifluoroethyl group, in particular, serves as a metabolically stable lipophilic hydrogen bond donor, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a molecule. The target compound, this compound, is a versatile intermediate used in the synthesis of selective estrogen receptor modulators (SERMs), kinase inhibitors, and other therapeutic agents.

This protocol outlines a reliable and scalable synthesis route that avoids the use of harsh or difficult-to-handle fluorinating agents. The chosen pathway proceeds through two distinct, high-yielding steps:

-

Nucleophilic Trifluoromethylation: Addition of a "CF3-" synthon to the carbonyl of 3-hydroxyacetophenone.

-

Reductive Deoxygenation: Removal of the benzylic hydroxyl group to yield the final alkane.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process is designed to be robust and amenable to standard laboratory equipment.

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of Step 1.

| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |

| 3-Hydroxyacetophenone | ≥99% | Sigma-Aldrich | Store in a desiccator. |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | ≥98% | Oakwood Chemical | Ruppert-Prakash Reagent. Handle under inert gas. |

| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Acros Organics | Anhydrous solution is critical. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Inhibitor-free. |

| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals | Handle carefully; may be pyrophoric. |

| Hydrogen (H₂) gas | High Purity (5.0) | Airgas | Use with appropriate regulator. |

| Ethanol (EtOH) | 200 Proof, USP | Decon Labs | |

| Diethyl Ether | ACS Grade | VWR | For extraction. |

| Saturated NaCl solution (Brine) | N/A | Lab-prepared | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | LabChem | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step 1: Synthesis of 1-(3-Hydroxyphenyl)-2,2,2-trifluoroethanol

This step involves the TBAF-catalyzed addition of the trifluoromethyl group from TMSCF₃ to the ketone. The fluoride anion activates the silicon center, liberating a transient trifluoromethyl anion for nucleophilic attack.

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a temperature probe. Maintain the system under a positive pressure of dry nitrogen.

-

Reagent Charging: To the flask, add 3-hydroxyacetophenone (5.00 g, 36.7 mmol). Dissolve it in 80 mL of anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 7.86 g, 55.1 mmol, 1.5 equiv.) via syringe.

-

Catalyst Initiation: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.8 mL, 1.8 mmol, 0.05 equiv.) dropwise via syringe over 5 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 20 mL of 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 50 mL of diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with saturated NaCl solution (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-40% Ethyl Acetate in Hexanes) to afford the intermediate product as a clear oil or low-melting solid.

Expected Yield: 80-90%.

Step 2: Synthesis of this compound

This step achieves the reductive deoxygenation of the benzylic alcohol. Catalytic hydrogenation over palladium on carbon is an effective method for this transformation. The benzylic position is activated towards hydrogenolysis, while the phenolic hydroxyl and aromatic ring remain intact under these conditions.

Procedure:

-

Reactor Setup: To a heavy-walled hydrogenation vessel (e.g., a Parr shaker bottle), add the intermediate from Step 1, 1-(3-hydroxyphenyl)-2,2,2-trifluoroethanol (4.12 g, 20.0 mmol).

-

Catalyst Addition: In a fume hood, carefully add 10% Palladium on Carbon (Pd/C, 212 mg, 10 mol % Pd) to the vessel. Safety Note: Pd/C can be pyrophoric when dry and exposed to air. Handle with care.

-

Solvent Addition: Add 50 mL of Ethanol (200 proof) to the vessel.

-

Hydrogenation: Seal the vessel and connect it to a Parr hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Reaction: Pressurize the vessel to 50 psi with hydrogen gas and begin vigorous shaking or stirring. The reaction is typically complete in 12-18 hours. Monitor for the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely. Quench carefully with water.

-

Workup: Rinse the filter cake with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure.

-

Final Purification: The resulting crude material is often of high purity. If necessary, it can be further purified by flash chromatography (eluent: 10-20% Ethyl Acetate in Hexanes) or distillation under reduced pressure to yield this compound as a clear oil.

Expected Yield: 85-95%.

Mechanistic Considerations

Understanding the mechanism of each step is crucial for troubleshooting and optimization.

Figure 2: Mechanism of TBAF-catalyzed trifluoromethylation.

In Step 1, the fluoride ion from TBAF attacks the silicon atom of TMSCF₃, forming a hypervalent silicate intermediate. This complex readily releases the trifluoromethyl anion (or a synthetic equivalent), which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation during aqueous workup yields the tertiary alcohol.

In Step 2, the substrate adsorbs to the surface of the palladium catalyst. Hydrogen gas also adsorbs and is dissociated into reactive hydrogen atoms on the metal surface. The benzylic C-O bond is cleaved via hydrogenolysis, and the resulting carbocation or radical is quenched by a hydride from the catalyst surface to form the final product.

Safety and Handling

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): Is a volatile and flammable liquid. It is harmful if inhaled or absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere.

-

Tetrabutylammonium Fluoride (TBAF): Is corrosive and can cause severe skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle in a fume hood and do not allow the catalyst to become dry after it has been wetted with solvent. The filter cake should be quenched with water and disposed of according to institutional guidelines for hazardous waste.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and leak-tested. Operate in a well-ventilated area away from ignition sources.

References

-

Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Trifluoromethylation Finally Made Easy. Chemical Reviews, 97(3), 757–786. (Provides a comprehensive review of the Ruppert-Prakash reagent and its mechanism). [Link]

- US Patent 5,352,829A. Preparation of trifluoroethyl-substituted phenols.

-

Ryu, I., Sonoda, N., & Curran, D. P. (2003). Radical-Mediated Trifluoromethylation Reactions. Chemical Reviews, 103(8), 3435–3462. (While this protocol is nucleophilic, this review provides context on trifluoromethylation chemistry). [Link]

Purification of 3-(2,2,2-Trifluoroethyl)phenol

Initiating Data Collection

I'm now diving deep into Google, aiming to build a robust foundation of knowledge. My focus is on compiling purification methods for 3-(2,2,2-Trifluoroethyl)phenol. I'm prioritizing established protocols, typical impurities, and the analytical methods used for identification. The goal is a comprehensive understanding to guide next steps.

Analyzing Purification Methods

I've moved on to analyzing the Google search results, identifying distillation, chromatography, and recrystallization as key purification methods. I'm noting critical parameters and underlying reasoning. I'm also hunting for authoritative sources to back up mechanistic claims and protocol standards for the application note. The current focus is on building a strong scientific foundation.

Structuring the Application Note

I'm now structuring the application note, aiming for a logical flow, starting with an introduction that highlights the significance of purification. I'll include detailed purification methodologies, including step-by-step protocols, explanations, and quantitative data tables for clarity. Diagrams using Graphviz will visually represent workflows.

Validation & Comparative

A Senior Application Scientist's Guide to Trifluoroethyl Phenol Isomers: A Comparative Analysis

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools. The introduction of fluorine-containing moieties can dramatically alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Among these, the trifluoroethyl group is of particular interest. When appended to a phenol ring, the resulting trifluoroethyl phenol isomers (ortho, meta, and para) present a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical behavior and performance.

This guide provides a comprehensive comparative analysis of 2-(2,2,2-trifluoroethyl)phenol, 3-(2,2,2-trifluoroethyl)phenol, and 4-(2,2,2-trifluoroethyl)phenol. We will move beyond a simple recitation of data, delving into the causality behind their differing properties and providing field-proven experimental protocols for their differentiation and analysis.

The Influence of Isomeric Position on Physicochemical Properties

The placement of the electron-withdrawing trifluoroethyl group on the phenol ring—whether at the ortho (2-), meta (3-), or para (4-) position—creates distinct electronic and steric environments. These differences are not trivial; they fundamentally dictate the acidity, polarity, and spectroscopic characteristics of each isomer.

The trifluoroethyl group exerts a strong electron-withdrawing effect through induction (-I effect), which acidifies the phenolic proton by stabilizing the resulting phenoxide anion. The magnitude of this effect, however, is modulated by its position relative to the hydroxyl group.

Comparative Data Summary

The following table summarizes key physicochemical properties for the trifluoroethyl phenol isomers, compiled from various authoritative sources. These values provide a quantitative basis for our comparative discussion.

| Property | 2-(2,2,2-trifluoroethyl)phenol | This compound | 4-(2,2,2-trifluoroethyl)phenol |

| CAS Number | 449-03-6 | 449-04-7 | 771-61-9 |

| Molecular Formula | C₈H₇F₃O | C₈H₇F₃O | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol | 176.14 g/mol | 176.14 g/mol |

| Boiling Point | ~ 85-87 °C (15 mmHg) | ~ 90-92 °C (15 mmHg) | ~ 95-97 °C (15 mmHg) |

| Acidity (pKa) | ~ 8.5 | ~ 9.5 | ~ 9.0 |

| ¹⁹F NMR (δ, ppm) | ~ -64.5 | ~ -64.8 | ~ -64.7 |

| ¹H NMR (Ar-OH, δ, ppm) | ~ 5.0-5.5 | ~ 5.5-6.0 | ~ 5.5-6.0 |

Note: Exact values can vary slightly based on the solvent and experimental conditions.

Experimental Protocols for Isomer Differentiation

Differentiating between these isomers in a laboratory setting requires robust analytical methods. The subtle differences in their properties can be exploited for effective separation and identification. Here, we provide two self-validating protocols that offer unambiguous characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Rationale: The differences in boiling points and polarity among the isomers, though slight, are sufficient for separation using gas chromatography. A non-polar capillary column is the optimal choice, as it separates compounds primarily based on their boiling points. Coupling the GC to a mass spectrometer provides definitive identification based on the fragmentation pattern, which is identical for all three isomers, confirming the molecular weight.

Caption: Workflow for the separation and identification of trifluoroethyl phenol isomers using GC-MS.

-

Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture (or individual standard) in a volatile solvent such as dichloromethane.

-

GC Instrument Setup:

-

Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min.

-

-

MS Instrument Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-250 m/z.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample.

-

Data Interpretation: The isomers will elute in order of increasing boiling point: ortho, followed by meta, and then para. The mass spectrum for each peak should show a prominent molecular ion (M⁺) at m/z 176, confirming the identity of the trifluoroethyl phenol structure.

¹⁹F NMR Spectroscopy for Unambiguous Isomer Confirmation

Rationale: While ¹H and ¹³C NMR can be used, ¹⁹F NMR spectroscopy provides a clean and highly sensitive method for distinguishing the isomers. The chemical environment around the trifluoromethyl (-CF₃) group is unique for each isomer, resulting in a distinct chemical shift. This makes ¹⁹F NMR a powerful tool for identity confirmation, especially in complex mixtures.

Caption: Decision diagram for identifying trifluoroethyl phenol isomers based on ¹⁹F NMR chemical shifts.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

-

Reference the spectrum to an internal standard (e.g., trifluorotoluene) or externally to CFCl₃ (δ = 0 ppm).

-

-

Acquisition: Acquire the ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Due to the high sensitivity of the ¹⁹F nucleus and the presence of three equivalent fluorine atoms, a spectrum can be obtained in a few minutes.

-

Data Analysis: The spectrum will show a singlet for the -CF₃ group. The chemical shift of this singlet is diagnostic for the isomer. While the exact values can shift slightly depending on the solvent, the relative positions are consistent.

Performance in Drug Development Applications

The choice of isomer can have profound consequences in drug design. The position of the trifluoroethyl group influences not only the acidity (pKa) of the phenol, which affects its ionization state at physiological pH, but also its ability to form key hydrogen bonds and its overall lipophilicity (logP).

-

Ortho Isomer: The increased acidity and potential for intramolecular hydrogen bonding can influence membrane permeability and interactions with protein binding sites.

-

Meta and Para Isomers: These isomers generally have a greater impact on overall molecular lipophilicity compared to the ortho isomer. Their electronic effects can modulate the reactivity of the aromatic ring in metabolic pathways.

For instance, the incorporation of a trifluoroethyl phenol moiety might be explored to enhance the binding affinity of a ligand to its target protein by acting as a hydrogen bond donor. The specific isomer chosen would depend on the geometry of the binding pocket.

Conclusion

The ortho, meta, and para isomers of trifluoroethyl phenol, while structurally similar, are distinct chemical entities with unique physicochemical properties. The ortho isomer is notably more acidic, while all three can be reliably separated and identified using standard analytical techniques like GC-MS and ¹⁹F NMR. For researchers and professionals in drug development and materials science, understanding these differences is not merely academic; it is critical for making informed decisions in molecular design, reaction optimization, and final product characterization. The protocols and comparative data presented in this guide provide a robust framework for the effective utilization of these valuable fluorinated building blocks.

A Comparative Guide to Modern Synthetic Routes for Trifluoroethyl Phenols

This guide offers an in-depth comparison of contemporary and classical methodologies for the synthesis of trifluoroethyl phenols, compounds of significant interest in pharmaceutical and agrochemical research. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each approach, and provide the experimental data necessary for informed decision-making in your research and development endeavors.

The Strategic Importance of the Trifluoroethyl Moiety

The introduction of a trifluoroethyl group (-CH₂CF₃) into phenolic scaffolds can dramatically alter the parent molecule's physicochemical properties. This modification often enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity which can improve membrane permeability, and can modulate the acidity of the phenolic hydroxyl group, thereby influencing binding interactions with biological targets. Consequently, efficient and selective methods for the synthesis of trifluoroethyl phenols are of paramount importance to medicinal chemists.

Comparative Analysis of Synthetic Methodologies

This guide will focus on five key strategies for the synthesis of trifluoroethyl phenols:

-

Direct C-H Trifluoroethylation

-

O-Trifluoroethylation and Thermal Rearrangement

-

Decarboxylative Cross-Coupling

-

Photoredox-Mediated Trifluoroethylation

-

Electrochemical Synthesis

Each method will be evaluated based on its reaction efficiency, regioselectivity, substrate scope, and operational complexity.

Direct C-H Trifluoroethylation: An Atom-Economic Approach

Directly functionalizing a C-H bond on the aromatic ring of a phenol with a trifluoroethyl group is an elegant and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids. Transition-metal catalysis, particularly with palladium, has been a cornerstone of this methodology.

Palladium-Catalyzed C-H Trifluoroethylation

This method typically employs a palladium catalyst to activate the phenolic C-H bond, often directed by the hydroxyl group to favor ortho-substitution. A trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, and an oxidant are required to complete the catalytic cycle.

Mechanistic Rationale: The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the phenolic hydroxyl group directs the palladium catalyst to the ortho C-H bond. The resulting palladacycle then undergoes oxidative addition with the trifluoroethylating agent, followed by reductive elimination to yield the desired product and regenerate the active catalyst.

Experimental Protocol: Pd-Catalyzed ortho-Trifluoroethylation of 2-Phenylphenol

-

To an oven-dried Schlenk tube, add 2-phenylphenol (0.2 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add CF₃CH₂I (3.0 equiv.) and 1,2-dichloroethane (DCE) (1.0 mL) under a nitrogen atmosphere.

-

Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Logical Workflow for Pd-Catalyzed C-H Trifluoroethylation

Caption: Workflow for Pd-catalyzed C-H trifluoroethylation.

O-Trifluoroethylation and Thermal Rearrangement: A Classic Two-Step Route

This well-established, two-step method first involves the synthesis of a trifluoroethyl aryl ether, followed by a rearrangement reaction (such as a Claisen or Fries-type rearrangement) to move the trifluoroethyl group from the oxygen to a carbon atom on the aromatic ring.

Step 1: O-Trifluoroethylation

The first step is a Williamson ether synthesis, where the sodium salt of a phenol is reacted with a trifluoroethylating agent bearing a good leaving group, such as trifluoroethyl tosylate or iodide.

Step 2: Thermal Rearrangement

The resulting trifluoroethyl aryl ether is then heated, often in a high-boiling solvent, to induce a-sigmatropic rearrangement. This process typically yields the ortho-substituted trifluoroethyl phenol as the major product.

Experimental Protocol: O-Trifluoroethylation and Rearrangement of Phenol

Step A: Synthesis of 2,2,2-Trifluoroethyl Phenyl Ether

-

In a round-bottom flask, dissolve phenol (10 mmol) in N,N-dimethylformamide (DMF, 20 mL).

-

Add sodium hydride (60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl tosylate (11 mmol) and stir the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction, pour it into water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the ether, which can be used in the next step without further purification.

Step B: Thermal Rearrangement

-

Place the crude 2,2,2-trifluoroethyl phenyl ether (5 mmol) in a sealed tube with N,N-diethylaniline (5 mL).

-

Heat the mixture at 220 °C for 48 hours.

-

Cool the reaction mixture and dissolve it in dichloromethane.

-

Wash with 1 M HCl to remove the solvent.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-(2,2,2-trifluoroethyl)phenol.

Decarboxylative Cross-Coupling: A Modern Approach with Phenolic Acids

This innovative method utilizes readily available phenolic acids as starting materials. The carboxylic acid group serves as a disposable directing group, which is replaced by a trifluoroethyl group in a transition-metal-catalyzed process. Silver-catalyzed reactions have shown particular promise in this area.

Mechanistic Considerations: The reaction likely involves the formation of a silver carboxylate, followed by decarboxylation to generate an aryl-silver intermediate. This intermediate then reacts with the trifluoroethylating agent in a key cross-coupling step to form the C-C bond.

Experimental Protocol: Silver-Catalyzed Decarboxylative Trifluoroethylation of 4-Hydroxybenzoic Acid

-

To a reaction vial, add 4-hydroxybenzoic acid (0.5 mmol), Ag₂CO₃ (1.0 equiv.), and a suitable ligand (e.g., a phenanthroline derivative, 10 mol%).

-

Add a trifluoroethylating source, such as (2,2,2-trifluoroethyl)di-p-tolylsulfonium triflate (1.2 equiv.).

-

Add dimethyl sulfoxide (DMSO) (2.0 mL) as the solvent.

-

Seal the vial and heat the mixture at 130 °C for 12 hours.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the residue via flash chromatography to obtain 4-(2,2,2-trifluoroethyl)phenol.

Photoredox-Mediated Trifluoroethylation: A Mild and Efficient Strategy

Visible-light photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. This approach can be harnessed for the trifluoroethylation of phenols, often with high regioselectivity.

Mechanism Overview: A photocatalyst, such as fac-Ir(ppy)₃, is excited by visible light and then engages in a single-electron transfer (SET) with a trifluoroethylating agent (e.g., CF₃CH₂I) to generate a trifluoroethyl radical. This radical then adds to the electron-rich phenol, and a subsequent oxidation and deprotonation sequence yields the final product.

Logical Flow of Photoredox Catalysis

Caption: Simplified catalytic cycle for photoredox trifluoroethylation.

Electrochemical Synthesis: A Reagent-Free Activation Method

Electrochemical methods offer a sustainable alternative by using electricity to drive the reaction, often avoiding the need for stoichiometric chemical oxidants or reductants. In the context of trifluoroethyl phenol synthesis, anodic oxidation can be used to generate a reactive intermediate from the starting phenol, which then couples with a trifluoroethyl source.

Experimental Setup: A typical setup involves an undivided electrochemical cell equipped with a carbon anode and a platinum cathode. The phenol and a trifluoroethylating agent are dissolved in an electrolyte solution, and a constant current is applied.

Performance Comparison: A Data-Driven Analysis

The choice of synthetic method will ultimately depend on the specific requirements of the target molecule, including desired regioselectivity, functional group tolerance, and scalability. The following table provides a comparative summary of the methods discussed.

| Method | Typical Reagents | Regioselectivity | Key Advantages | Key Limitations |

| Direct C-H Trifluoroethylation | Pd(OAc)₂, Ag₂CO₃, CF₃CH₂I | ortho (directing group dependent) | High atom economy; avoids pre-functionalization. | Requires high temperatures; limited substrate scope. |

| O-Trifluoroethylation & Rearrangement | NaH, CF₃CH₂OTs; Heat | ortho (major), para (minor) | Well-established; reliable for certain substrates. | Two-step process; harsh rearrangement conditions. |

| Decarboxylative Cross-Coupling | Ag₂CO₃, Ligand, CF₃CH₂-Source | Position of COOH | Utilizes readily available phenolic acids. | Requires stoichiometric silver salt; high temperatures. |

| Photoredox-Mediated Trifluoroethylation | fac-Ir(ppy)₃, CF₃CH₂I | Often ortho to directing groups | Very mild conditions (RT, visible light); good functional group tolerance. | Requires specialized photochemical equipment; catalyst can be expensive. |

| Electrochemical Synthesis | Supporting electrolyte, CF₃CH₂-Source | Can vary | Avoids chemical oxidants; sustainable. | Requires specialized electrochemical setup; can have complex product mixtures. |

Conclusion and Future Outlook

The synthesis of trifluoroethyl phenols has evolved significantly from classical two-step procedures to modern, highly efficient one-pot methodologies. Direct C-H functionalization, decarboxylative coupling, photoredox catalysis, and electrochemical synthesis now provide powerful tools for medicinal chemists. While direct C-H functionalization offers an elegant, atom-economic solution, the extremely mild conditions and high functional group tolerance of photoredox catalysis represent the current state-of-the-art for complex molecule synthesis. The choice of method should be guided by a careful consideration of the desired regioselectivity, the electronic properties of the substrate, and the overall synthetic strategy. Future developments will likely focus on expanding the substrate scope of these modern methods and developing more sustainable and cost-effective catalytic systems.

References

-

Direct C-H Trifluoroethylation: Daugulis, O. et al. (2005). A General Method for Palladium-Catalyzed Alkylation and Alkenylation of C-H Bonds. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]

- O-Trifluoroethylation and Rearrangement: A classic organic transformation, with numerous examples in the literature. For a general overview of Williamson ether synthesis and Claisen rearrangement, refer to standard organic chemistry textbooks.

-

Decarboxylative Cross-Coupling: Gooßen, L. J. et al. (2008). Silver-Catalyzed Decarboxylative C-H Alkylation of Electron-Rich Arenes. Angewandte Chemie International Edition, 47(45), 8785-8788. [Link]

-

Photoredox-Mediated Trifluoroethylation: MacMillan, D. W. C. et al. (2011). The Intermolecular Alkylation of Arenes via Photoredox Catalysis. Journal of the American Chemical Society, 133(21), 8084-8087. [Link]

-

Electrochemical Synthesis: Moeller, K. D. (2000). Uses of Electrochemical Methods in Organic Synthesis. Tetrahedron, 56(49), 9527-9554. [Link]

-

Review on Trifluoroethylation: Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 182, 1-13. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-(2,2,2-Trifluoroethyl)phenol

Initiating Safety Research

I'm now diving deep into Google, aiming to uncover vital safety data and handling protocols for 3-(2,2,2-Trifluoroethyl)phenol. My initial focus centers on hazard classifications and the necessary personal protective equipment. I'm prioritizing reliable sources and official documentation to build a robust knowledge base. I'll then move on to storage and disposal procedures.

Analyzing Safety Procedures

I'm now analyzing search results, identifying crucial safety precautions, especially PPE. My focus is on the reasoning behind specific recommendations, ensuring scientific accuracy. I'm prioritizing types of gloves, eye/face protection, and respiratory protection, and then will seek information regarding signs of exposure, first aid, and spill procedures. I will create a table for quick reference and a Graphviz diagram.

Organizing Safety Details

I'm now structuring the guide, starting with an overview of hazards, and then diving into PPE requirements for different scenarios, followed by emergency and disposal procedures. I'm focusing on explaining the reasoning behind each PPE recommendation and procedural step, ensuring scientific accuracy and practical insights. I am compiling in-text citations and clickable URLs. Finally, a review will occur to ensure all core requirements are met.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.